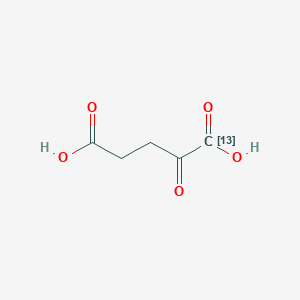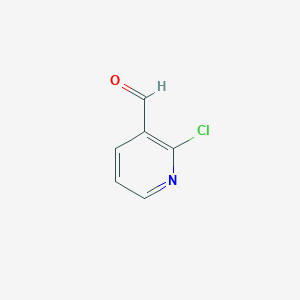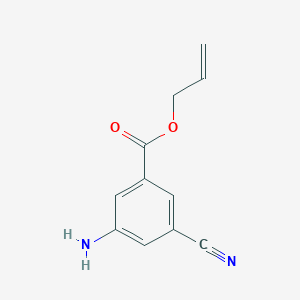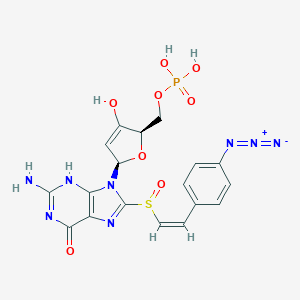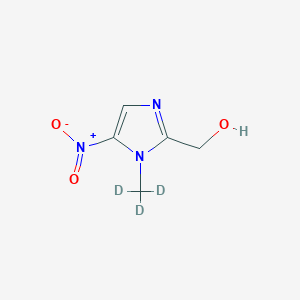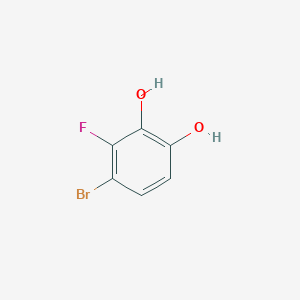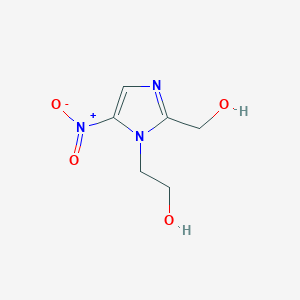![molecular formula C8H12N2O3 B135346 (7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 132714-93-3](/img/structure/B135346.png)
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as (R)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is commonly used as a muscle relaxant and antispastic agent in the treatment of multiple sclerosis, cerebral palsy, and spinal cord injuries.
作用機序
(R)-baclofen acts on the GABA-B receptor, which is a metabotropic receptor that regulates the release of several neurotransmitters, including GABA, glutamate, and dopamine. By activating the GABA-B receptor, (R)-baclofen inhibits the release of these neurotransmitters, leading to a decrease in neuronal excitability and a reduction in muscle tone. It also has anxiolytic and antinociceptive effects, which are thought to be mediated by its action on the GABA-B receptor.
生化学的および生理学的効果
(R)-baclofen has several biochemical and physiological effects, including the reduction of muscle tone and spasticity, the modulation of neurotransmitter release, and the reduction of anxiety and pain. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in several disorders.
実験室実験の利点と制限
(R)-baclofen has several advantages for lab experiments, including its well-characterized pharmacology, its ability to selectively activate the GABA-B receptor, and its availability as a pure enantiomer. However, it also has some limitations, including its low solubility in water, its potential for off-target effects, and its potential for toxicity at high doses.
将来の方向性
There are several future directions for the study of (R)-baclofen, including the development of more selective GABA-B receptor agonists, the investigation of its potential use in the treatment of other neurological and gastrointestinal disorders, and the elucidation of its mechanisms of action at the molecular level. Additionally, more research is needed to determine the optimal dosing and administration of (R)-baclofen for different indications, as well as its potential for long-term use.
合成法
(R)-baclofen can be synthesized using several methods, including resolution of racemic baclofen, asymmetric synthesis, and chiral pool synthesis. One of the most common methods is the resolution of racemic baclofen, which involves the separation of the enantiomers of baclofen using chiral chromatography. Asymmetric synthesis involves the use of chiral reagents to selectively produce one enantiomer of baclofen. Chiral pool synthesis involves the use of chiral starting materials to produce the desired enantiomer of baclofen.
科学的研究の応用
(R)-baclofen has been extensively studied for its therapeutic potential in several neurological disorders, including addiction, anxiety, depression, epilepsy, and pain. It has also been investigated for its potential use in the treatment of gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS). Additionally, (R)-baclofen has been studied for its potential use in the treatment of alcohol and opioid addiction, as it has been shown to reduce craving and withdrawal symptoms.
特性
CAS番号 |
132714-93-3 |
|---|---|
製品名 |
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
(7R,8aS)-7-hydroxy-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-9-4-7(12)10-3-5(11)2-6(10)8(9)13/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1 |
InChIキー |
RPAGCRFOZDSNSZ-RITPCOANSA-N |
異性体SMILES |
CN1CC(=O)N2C[C@@H](C[C@H]2C1=O)O |
SMILES |
CN1CC(=O)N2CC(CC2C1=O)O |
正規SMILES |
CN1CC(=O)N2CC(CC2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)


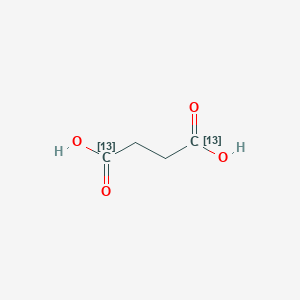
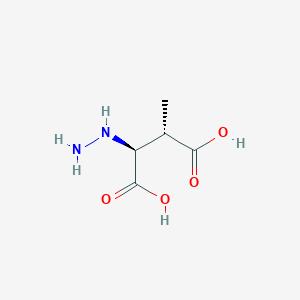
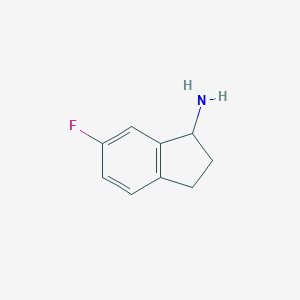
![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
